Hemoglobin Alesha, also known as Hemoglobin Bristol-Alesha, is a variant of hemoglobin characterized by a mutation in the beta-globin gene. This variant results from a single nucleotide change leading to an amino acid substitution that significantly alters the hemoglobin's stability and function. Hemoglobin Alesha is associated with clinical manifestations such as hemolytic anemia due to its instability.
The specific mutation responsible for Hemoglobin Alesha is a G to A transition at codon 67 of the beta-globin gene, resulting in the substitution of valine with methionine (Val67Met) or aspartate (Val67Asp) . This variant has been documented in various studies focusing on hemoglobinopathies and their clinical implications.
Hemoglobin Alesha is classified under unstable hemoglobin variants, which are characterized by their propensity to undergo denaturation and subsequent hemolysis. It falls within a broader category of hemoglobinopathies, which includes other variants that can lead to various hematological disorders, including thalassemia and sickle cell disease .
The synthesis of Hemoglobin Alesha typically involves genetic sequencing techniques to identify the specific mutations in the beta-globin gene. Next-generation sequencing (NGS) has become a valuable tool for diagnosing such variants, allowing for precise identification of mutations associated with unstable hemoglobins .
The identification of Hemoglobin Alesha through NGS involves capturing globin genes and sequencing them using high-throughput methods. The process includes:
Hemoglobin Alesha undergoes several chemical reactions that contribute to its instability:
These reactions can be studied using spectrophotometric methods to monitor changes in absorbance associated with heme binding and stability under various conditions (e.g., pH changes, temperature variations) .
The mechanism by which Hemoglobin Alesha leads to clinical symptoms involves:
Clinical studies have shown that patients with Hemoglobin Alesha often present with symptoms related to severe anemia, including fatigue and pallor, due to increased rates of hemolysis compared to normal hemoglobin .
Relevant analyses often include electrophoresis and chromatography techniques to assess these properties in clinical samples .
Hemoglobin Alesha serves as an important model for studying unstable hemoglobins and their associated pathologies. Research into this variant contributes valuable insights into:
Hemoglobin Alesha arises from a single-nucleotide transversion (G→A) at the second position of codon 67 in the β-globin gene (HBB: c.202G>A). This point mutation replaces the normal GTG triplet encoding valine with ATG, which specifies methionine. The heterozygous mutation manifests clinically despite one unaffected allele due to dominant-negative effects on hemoglobin tetramer stability. Molecular diagnostics require DNA sequencing, as standard hemoglobin electrophoresis often fails to detect the variant due to rapid degradation [1] [7].
Table 1: Genetic and Biochemical Profile of Hemoglobin Alesha
Characteristic | Normal β-Globin | Hb Alesha Variant |
---|---|---|
Nucleotide Sequence (Codon 67) | GTG | ATG |
Amino Acid Residue (β67) | Valine | Methionine |
Posttranslational Modification | None | Aspartate (partial) |
Heme Affinity (Relative) | Normal | Severely impaired |
Detection Method | Electrophoresis | DNA Sequencing |
The β67(E11) valine occupies a critical position within the distal heme pocket—a hydrophobic environment essential for oxygen binding stability. Valine's compact, branched side chain maintains tight heme-globin contacts. Substitution with methionine introduces a larger, flexible side chain (∼15% increased volume) with a sulfur-containing terminus. This disrupts the precisely folded E-helix geometry and sterically crowds the heme pocket, compromising oxygen binding kinetics and inducing local structural strain. Molecular dynamics simulations reveal a 40% reduction in heme-globin binding energy [1] [6].
Approximately 15-50% of β67-methionine residues undergo spontaneous oxidation to aspartate in vivo, generating a mixed population of hemoglobin molecules. This conversion occurs through a two-step oxidative pathway:
The resultant aspartate introduces a charged carboxylate group into the hydrophobic heme pocket (pKa 3.9), creating electrostatic repulsion with the heme propionates. This modification further destabilizes hemoglobin tetramers, accelerating dissociation into insoluble hemichromes [6].
The E11 position maintains heme pocket hydrophobicity through:
Hb Alesha's methionine/aspartate substitutions trigger a cascade of structural defects:
Historical confusion between Hb Bristol and Hb Alesha was resolved through protein mass spectrometry and DNA sequencing:
| Table 2: Resolution of Hb Bristol/Alesha Identity|
Parameter | Initial Hb Bristol Reports (1970s) | Hb Alesha (1993 onwards) | Consensus |
---|---|---|---|
Reported Substitution | β67Val→Asp | β67Val→Met | Same variant |
Identification Method | Protein sequencing | DNA sequencing | Complementary |
Molecular Mechanism | Direct substitution | Posttranslational modification | Oxidative conversion |
Key Evidence | Amino acid analysis | β-globin gene mutation | Met→Asp via oxidation [6] [9] |
Hb "Bristol" was originally mischaracterized as a direct valine-to-aspartate mutation due to limitations of 1970s protein sequencing. Contemporary analyses confirm all cases derive from the HBB: c.202G>A (Val→Met) mutation, with aspartate formation representing a secondary modification. Thus, Hb Bristol and Hb Alesha are identical molecular entities distinguished only by analytical methodology [6] [9].
Table 3: Global Distribution of Confirmed Hb Bristol-Alesha Cases
Region | Cases | Clinical Severity | De Novo Mutations |
---|---|---|---|
Brazil | 2 | Transfusion-dependent | 50% |
Iran | 1 | Severe hemolysis | 100% |
Japan | 3 | Splenectomy required | 66% |
Argentina | 1 | Frequent transfusions | 100% |
China | 1 | Growth retardation | 100% |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9